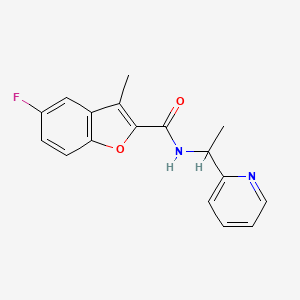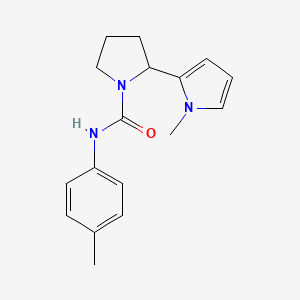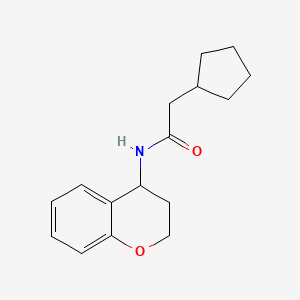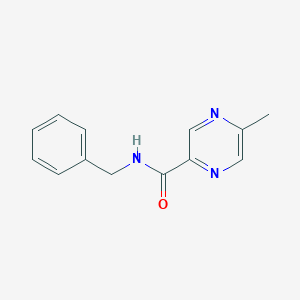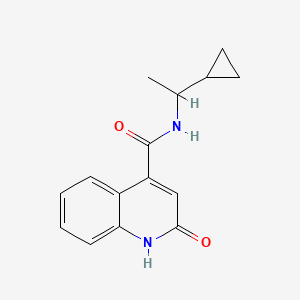
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in regulating many cellular processes, including cell proliferation, survival, and differentiation. CX-4945 has garnered significant attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide targets the catalytic subunit of CK2, which is overexpressed in many cancers and is involved in multiple signaling pathways that promote cell survival and proliferation. By inhibiting CK2 activity, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide disrupts these signaling pathways and induces apoptosis in cancer cells. N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has also been shown to inhibit autophagy, a process that cancer cells use to survive under stress conditions.
In neurodegenerative diseases, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress and inflammation. This pathway is impaired in many neurodegenerative diseases, and N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to restore its function and protect against neuronal cell death.
In viral infections, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide targets host cell factors required for viral replication, such as casein kinase 2-interacting protein-1 (CKIP-1) and eukaryotic elongation factor 1A (eEF1A). By inhibiting the activity of these factors, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide prevents viral replication and spread.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide induces apoptosis, inhibits cell proliferation, and sensitizes cells to chemotherapy and radiation therapy. In neurodegenerative disease models, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide protects against oxidative stress and inflammation, and improves cognitive function. In viral infections, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide inhibits viral replication and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide is its specificity for CK2, which allows for targeted inhibition of this protein kinase without affecting other signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has a relatively short half-life and low bioavailability, which can limit its effectiveness in vivo. Additionally, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to induce autophagy in some cell types, which may reduce its efficacy as a cancer therapy.
Orientations Futures
There are many potential future directions for N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide research. One direction is to develop more potent and selective CK2 inhibitors that have improved pharmacokinetic properties and reduced toxicity. Another direction is to explore the use of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide in combination with other therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its effectiveness in treating cancer. In neurodegenerative disease research, future studies could focus on the use of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide in combination with other neuroprotective agents to improve its efficacy. Finally, in viral infection research, future studies could explore the use of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide in combination with antiviral drugs to enhance its antiviral activity.
Méthodes De Synthèse
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide can be synthesized through a multistep process involving the condensation of 2-amino-4-cyclopropyl-6,7-dimethoxyquinoline with ethyl 2-bromoacetate, followed by hydrolysis and amidation reactions. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been extensively studied for its potential in treating various diseases. In cancer research, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disease research, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to protect against neuronal cell death in models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In viral infection research, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by targeting host cell factors required for viral replication.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9(10-6-7-10)16-15(19)12-8-14(18)17-13-5-3-2-4-11(12)13/h2-5,8-10H,6-7H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWGEKNOOLCPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)
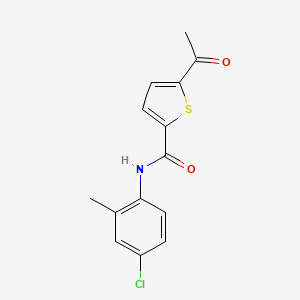
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)

